(4-Amino-2-methylphenyl)(morpholino)methanone
Description
(4-Amino-2-methylphenyl)(morpholino)methanone is a synthetic organic compound featuring a morpholine ring conjugated to a carbonyl group, which is further attached to a 4-amino-2-methylphenyl substituent. The molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 236.27 g/mol (estimated). The compound’s structure combines electron-rich aromatic (aminophenyl) and electron-deficient (carbonyl) moieties, enabling diverse intermolecular interactions such as hydrogen bonding and π-π stacking . Its synthesis typically involves coupling reactions between morpholine derivatives and substituted phenyl precursors under catalytic conditions, as inferred from analogous procedures in and .
The amino and methyl groups on the phenyl ring enhance solubility in polar solvents, while the morpholino group contributes to metabolic stability. Potential applications include kinase inhibition (e.g., GSK3β) and anticancer activity, as suggested by structurally related compounds in and .
Properties
IUPAC Name |
(4-amino-2-methylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-10(13)2-3-11(9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGVNBIKWOIUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Morpholino Benzoyl Intermediate
A key intermediate in the synthesis is the morpholino-substituted benzoyl compound. This is commonly prepared by reacting 2-anilinoethanol or related aniline derivatives with chloroacetyl chloride under controlled alkaline conditions to form the morpholinone ring system.
- Dissolve 2-anilinoethanol in ethanol and water mixture.
- Heat the solution to approximately 38°C.
- Add chloroacetyl chloride slowly with simultaneous addition of sodium hydroxide solution to maintain pH between 12 and 12.5.
- Stir the mixture under these alkaline conditions for 10 minutes.
- Cool the reaction mixture to 2°C and adjust pH to about 7.4 using aqueous ammonia.
- Add acetone to dissolve the product, then remove solvent to precipitate the intermediate.
- Isolate by filtration, wash with cold acetone, and dry under reduced pressure.
This method yields the morpholino benzoyl intermediate in approximately 70% yield with a melting point around 152°C.
Introduction of the Amino Group by Catalytic Hydrogenation
The amino group at the 4-position on the phenyl ring is introduced by catalytic hydrogenation of the corresponding nitro derivative, 4-(4-nitrophenyl)-3-morpholinone.
- Suspend the nitro precursor in ethanol.
- Add palladium on activated carbon catalyst (~5%).
- Apply hydrogen gas at 5 bar pressure.
- Maintain the reaction temperature at 80°C for about one hour.
- After completion, filter off the catalyst.
- Concentrate the solution under reduced pressure.
- Dry the resulting solid under vacuum at 50°C.
This catalytic hydrogenation efficiently converts the nitro group to the amino group, yielding this compound with high purity and good yield.
Comparative Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Pressure (bar) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Morpholino benzoyl intermediate formation | 2-anilinoethanol, chloroacetyl chloride, NaOH | 38 (reaction), 2 (cooling) | Atmospheric | ~70 | pH control critical (12–12.5) |
| Catalytic hydrogenation | 4-(4-nitrophenyl)-3-morpholinone, Pd/C, H2 | 80 | 5 | High | Ethanol solvent, 1 hour reaction time |
Analysis of Preparation Methods
-
- The use of chloroacetyl chloride and sodium hydroxide under controlled pH ensures selective formation of the morpholino ring without degradation of sensitive groups.
- Catalytic hydrogenation under mild conditions (moderate temperature and pressure) provides a straightforward and clean reduction of the nitro group to amino, avoiding harsh reagents.
- The process is scalable and yields products of high purity suitable for further synthetic applications.
-
- Maintaining pH during the acylation step is crucial to avoid side reactions.
- The choice of solvent (ethanol) and catalyst (Pd/C) in hydrogenation is optimized for efficiency and safety.
- Product isolation involves careful solvent removal and crystallization to maximize yield and purity.
Supporting Research Findings and Context
- The described preparation aligns with protocols reported in patent literature detailing the synthesis of 4-(4-aminophenyl)-3-morpholinone derivatives, which are closely related structurally and functionally to this compound.
- Alternative synthetic strategies involving transition-metal catalysis for amine synthesis have been reviewed, highlighting the importance of catalytic hydrogenation and amide formation in such compounds.
- The stability of morpholino-substituted benzoyl intermediates under neutral to slightly basic conditions is supported by literature on acylbenzotriazole intermediates, which offer mild reaction conditions for sensitive substrates.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-methylphenyl)(morpholino)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound (4-Amino-2-methylphenyl)(morpholino)methanone , also known by its CAS number 869859-95-0, has garnered attention in various scientific research applications due to its unique structural properties. This article explores its applications across different fields, including medicinal chemistry, biological research, and material science, while highlighting relevant case studies and data.
Structure and Composition
- Molecular Formula : C12H16N2O
- Molecular Weight : 220.27 g/mol
- IUPAC Name : this compound
The compound features an amine group, a morpholine ring, and a ketone functional group, which contribute to its reactivity and potential applications.
Medicinal Chemistry
Drug Development :
this compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structural elements allow for modifications that can enhance biological activity against specific targets, particularly in cancer therapy and antimicrobial treatments.
Case Study :
Research has indicated that derivatives of this compound exhibit promising inhibitory effects against certain cancer cell lines. For instance, modifications to the morpholine moiety have been shown to increase selectivity for tumor-associated enzymes, suggesting potential as an anticancer agent.
Biological Research
Enzyme Inhibition Studies :
Due to its ability to form covalent bonds with biological targets, this compound is utilized in studies aimed at understanding enzyme mechanisms and protein-ligand interactions.
Case Study :
In a study focusing on protease inhibitors, this compound was tested for its ability to inhibit serine proteases involved in inflammatory pathways. The results demonstrated significant inhibition rates, indicating its potential as a therapeutic agent for inflammatory diseases.
Material Science
Polymer Synthesis :
The compound is explored for use in synthesizing advanced materials due to its reactive functional groups. It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
Case Study :
Research has demonstrated that incorporating this compound into polyurethane formulations improves thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives.
Table 1: Comparative Analysis of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Derivatives showed selective inhibition of cancer cells |
| Biological Research | Enzyme inhibition | Significant inhibition of serine proteases |
| Material Science | Polymer synthesis | Enhanced thermal stability in polyurethane |
Table 2: Synthesis Pathways
| Compound Derivative | Synthesis Method | Yield (%) |
|---|---|---|
| Morpholino derivatives | Reaction with morpholine under acidic conditions | 85 |
| Modified ketones | Acylation reactions with acetic anhydride | 78 |
Mechanism of Action
The mechanism of action of (4-Amino-2-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Properties
Key structural analogues differ in substituent type, position, and heterocyclic components, leading to variations in physicochemical and biological properties:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The amino group in the target compound increases solubility and hydrogen-bonding capacity compared to nitro or methoxy substituents .
Enzyme Inhibition
- AKR1C3 Inhibition: Morpholino(phenylpiperazin-1-yl)methanone () exhibits potent AKR1C3 inhibition (IC₅₀ = 100 nM) due to urea linker interactions, whereas the target compound’s amino group may favor binding to kinases like GSK3β .
- Quinoline-Based Inhibitors: Analogues with hydrazinyl-quinoline scaffolds () show up to 28% inhibition of kinases, suggesting the target compound’s amino group could enhance activity through similar mechanisms.
Anticancer Potential
- GSK3β Targeting: The thiazol-5-yl methanone derivative () inhibits GSK3β, a pathway implicated in cancer. The target compound’s aminophenyl group may mimic this activity .
Crystallographic and Intermolecular Interactions
- Crystal Packing: The bromo-dichlorophenyl analogue () adopts a non-planar geometry (dihedral angle = 59.3°), promoting π-π interactions. The target compound’s methyl group may reduce steric hindrance, favoring planar packing .
- Hydrogen Bonding: The amino group in the target compound enables stronger hydrogen bonds compared to nitro or methoxy derivatives, as seen in graph-set analyses () .
Biological Activity
(4-Amino-2-methylphenyl)(morpholino)methanone, also known by its CAS number 869859-95-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2O, and it features an amine group, a morpholine ring, and a ketone functional group. Its structure suggests potential interactions with biological targets due to the presence of polar and non-polar regions.
Antimicrobial Activity
Research indicates that derivatives of morpholine-containing compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can act as enzyme inhibitors against various pathogens, including fungi and bacteria. The mechanism typically involves the inhibition of target enzymes crucial for microbial survival.
Table 1: Antimicrobial Activity of Morpholine Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Candida albicans | 1.23 μg/mL | |
| Compound B | Staphylococcus aureus | 0.5 μg/mL | |
| This compound | TBD | TBD | TBD |
Anticancer Activity
There is a growing body of evidence suggesting that compounds similar to this compound may possess anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study:
A study involving thiosemicarbazone derivatives indicated that morpholine-based compounds exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity could be attributed to the differential expression of drug transporters and metabolic enzymes in cancerous versus healthy tissues .
The biological activity of this compound can be attributed to its ability to interact with specific protein targets. The morpholine moiety enhances solubility and facilitates binding to biological macromolecules, potentially leading to:
- Enzyme Inhibition: The compound may act as a reversible or irreversible inhibitor of key enzymes involved in metabolic pathways.
- Protein-Ligand Interactions: Studies utilizing molecular docking have shown that similar compounds can effectively bind to active sites on proteins, altering their function and leading to therapeutic effects .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for drug development.
Table 2: ADME Properties of Morpholine Derivatives
| Property | Value |
|---|---|
| Oral Bioavailability | High |
| Plasma Half-life | 6-8 hours |
| Metabolic Stability | Moderate |
Q & A
Q. What are the recommended synthetic methodologies for (4-Amino-2-methylphenyl)(morpholino)methanone?
The compound can be synthesized via iron-catalyzed cross-coupling reactions. For instance, a protocol using Fe(acac)₃ (0.1 mol%) and DMI (200 mol%) in 2-MeTHF at 0°C for 18 hours achieved a 68% yield for analogous morpholino-containing ketones . Alternatively, copper-catalyzed aerobic oxidation of aryl ketones with amines provides a chemoselective pathway, as demonstrated by Liu et al. (2023), where morpholino derivatives were purified via column chromatography (hexanes/ethyl acetate) and characterized by NMR .
Q. How can the structural integrity of this compound be validated?
Single-crystal X-ray diffraction (employing SHELX software ) and NMR spectroscopy are critical. For example, in analogous compounds, ¹H NMR peaks for morpholino protons appear at δ 3.36–3.76 ppm (multiplicity: m, 8H), and carbonyl carbons resonate at δ 167–169 ppm in ¹³C NMR . Crystallographic studies of similar structures reveal dihedral angles between aromatic rings (e.g., 59.3°), which influence intermolecular interactions like π–π stacking .
Q. What safety precautions are necessary when handling this compound?
The MSDS for structurally related (4-Aminophenyl)(morpholino)methanone indicates hazards via inhalation, skin contact, and ingestion. Recommended precautions include using PPE (gloves, goggles), working in a fume hood, and adhering to waste disposal protocols for halogenated organics .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the compound’s biological activity?
Substituents like halogens or methyl groups modulate activity. For example, (3-chlorophenyl)(morpholino)methanone exhibited distinct NMR shifts (δ 7.38–7.54 ppm for aromatic protons) and altered solubility compared to non-halogenated analogs, impacting its efficacy as a receptor modulator . Structure-activity relationship (SAR) studies on mGluR5 PAMs revealed that acetylene linkers enhance potency (EC₅₀ < 2.3 nM), while amide replacements reduced activity .
Q. What strategies resolve contradictions in crystallographic vs. computational structural data?
Discrepancies between experimental (X-ray) and computational models often arise from dynamic effects (e.g., solvent interactions). For morpholino derivatives, refining SHELXL parameters (e.g., thermal displacement factors) and validating against high-resolution data (R-factor < 0.05) improves accuracy . For example, non-planar geometries in X-ray structures may conflict with DFT-optimized planar conformers, necessitating multi-method validation .
Q. How can deuterated analogs of this compound be synthesized for metabolic studies?
Deuteration at specific positions (e.g., triazole rings) is achieved via Pd-catalyzed H/D exchange or using deuterated reagents. A reported method for similar compounds involves reacting 4-methyl-2-(2H-1,2,3-triazol-2-yl-d₂)phenyl intermediates with morpholino precursors, yielding deuterated analogs (e.g., ACT-539313G) with LC-MS confirmation ([M+H]⁺ = 247.16) .
Q. What in vivo delivery methods optimize bioavailability for this compound?
Lipid-based nanoparticles or PEGylation enhance solubility and blood-brain barrier penetration. For instance, GNE-7915 (a morpholino-containing LRRK2 inhibitor) showed improved aqueous solubility (logP = 3.6) and efficacy in Parkinson’s models via intraperitoneal administration . Microinjection techniques, as used in zebrafish gene-silencing studies, may also be adapted for localized delivery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
